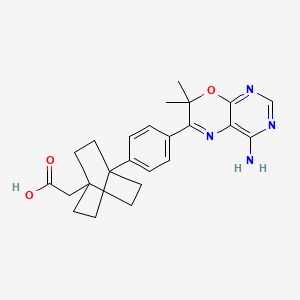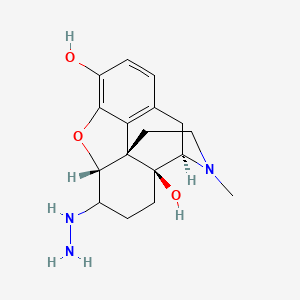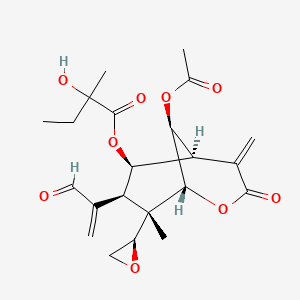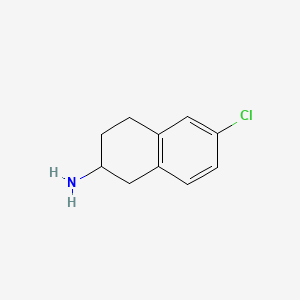
DGAT-1 inhibitor 2
Vue d'ensemble
Description
L’inhibiteur de DGAT-1 2 est une petite molécule qui inhibe l’enzyme diacylglycérol acyltransférase 1 (DGAT-1). Cette enzyme joue un rôle crucial dans la biosynthèse des triglycérides, ce qui en fait une cible importante pour les interventions thérapeutiques dans les troubles métaboliques tels que l’obésité et le diabète de type II . L’inhibition de la DGAT-1 peut entraîner une réduction des taux de triglycérides, ce qui est bénéfique pour la gestion de ces affections.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l’inhibiteur de DGAT-1 2 implique plusieurs étapes, notamment l’utilisation de méthodes d’apprentissage automatique et de modèles pharmacophores pour identifier les inhibiteurs potentiels . La voie de synthèse implique généralement la formation d’intermédiaires clés par le biais de diverses réactions organiques, telles que la chloration et la méthanolyse .
Méthodes de production industrielle : La production industrielle des inhibiteurs de la DGAT-1 implique souvent une synthèse à grande échelle en utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure l’utilisation de systèmes automatisés pour un contrôle précis des paramètres de réaction et des techniques de purification telles que la chromatographie pour isoler le produit final .
Analyse Des Réactions Chimiques
Types de réactions : L’inhibiteur de DGAT-1 2 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Implique l’ajout d’oxygène ou l’élimination d’hydrogène.
Réduction : Implique l’ajout d’hydrogène ou l’élimination d’oxygène.
Substitution : Implique le remplacement d’un groupe fonctionnel par un autre.
Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants tels que le permanganate de potassium, les agents réducteurs tels que le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution .
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools .
4. Applications de la recherche scientifique
L’inhibiteur de DGAT-1 2 a un large éventail d’applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier le métabolisme des lipides et la biosynthèse des triglycérides.
Biologie : Aide à comprendre le rôle de la DGAT-1 dans les processus cellulaires et les voies métaboliques.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les maladies métaboliques.
Applications De Recherche Scientifique
DGAT-1 inhibitor 2 has a wide range of scientific research applications, including:
Mécanisme D'action
L’inhibiteur de DGAT-1 2 exerce ses effets en inhibant directement l’activité de l’enzyme DGAT-1. Cette inhibition bloque l’étape finale de la synthèse des triglycérides, ce qui entraîne une réduction des taux de triglycérides dans les tissus tels que le foie et le tissu adipeux . Les cibles moléculaires et les voies impliquées comprennent la suppression de la lipogenèse et la réduction de l’accumulation de lipides .
Composés similaires :
Inhibiteurs de DGAT-2 : Ces composés inhibent l’enzyme DGAT-2, qui joue également un rôle dans la biosynthèse des triglycérides, mais qui a une distribution tissulaire et des fonctions différentes.
Inhibiteurs de l’acyl-CoA cholestérol acyltransférase : Ces inhibiteurs ciblent les enzymes impliquées dans l’estérification du cholestérol.
Unicité de l’inhibiteur de DGAT-1 2 : L’inhibiteur de DGAT-1 2 est unique par sa forte sélectivité pour l’enzyme DGAT-1, ce qui en fait un inhibiteur puissant et spécifique. Cette sélectivité réduit la probabilité d’effets hors cible et améliore son potentiel thérapeutique .
Comparaison Avec Des Composés Similaires
DGAT-2 inhibitors: These compounds inhibit the DGAT-2 enzyme, which also plays a role in triglyceride biosynthesis but has different tissue distribution and functions.
Acyl-CoAcholesterol acyltransferase inhibitors: These inhibitors target enzymes involved in cholesterol esterification.
Uniqueness of DGAT-1 Inhibitor 2: this compound is unique in its high selectivity for the DGAT-1 enzyme, making it a potent and specific inhibitor. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .
Propriétés
IUPAC Name |
2-[4-[4-(4-amino-7,7-dimethylpyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]-1-bicyclo[2.2.2]octanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-22(2)19(28-18-20(25)26-14-27-21(18)31-22)15-3-5-16(6-4-15)24-10-7-23(8-11-24,9-12-24)13-17(29)30/h3-6,14H,7-13H2,1-2H3,(H,29,30)(H2,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPKUACRBMPJLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NC2=C(N=CN=C2O1)N)C3=CC=C(C=C3)C45CCC(CC4)(CC5)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583287 | |
| Record name | {4-[4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]bicyclo[2.2.2]octan-1-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942999-61-3 | |
| Record name | {4-[4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]bicyclo[2.2.2]octan-1-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Azaspiro[3.5]nonane](/img/structure/B1258813.png)



![[(1S,2S,3aR,5E,7S,11R,12E,13aS)-3a-acetyloxy-7,11-dihydroxy-2,5,8,8,12-pentamethyl-4,9-dioxo-2,3,7,10,11,13a-hexahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B1258819.png)





![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)oxamide](/img/structure/B1258831.png)
![[(2S,4S)-4-(4-bromophenyl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone](/img/structure/B1258832.png)

![N4-(4-methoxyphenyl)-N5-[(1S)-1-phenylethyl]-1H-imidazole-4,5-dicarboxamide](/img/structure/B1258836.png)
